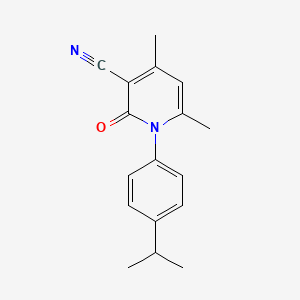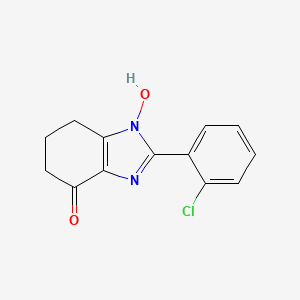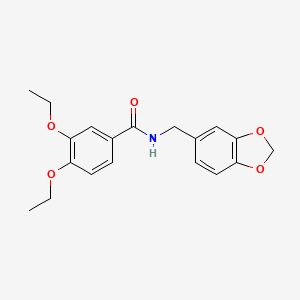![molecular formula C16H16ClNOS B5808332 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with various biochemical pathways in the body, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide involves its ability to interact with various biochemical pathways in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. By blocking the production of these pro-inflammatory molecules, 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide are primarily related to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of pro-inflammatory molecules such as prostaglandins, cytokines, and chemokines, which play a key role in the development of inflammation, pain, and fever. Additionally, it has been shown to inhibit the activity of enzymes such as COX-1 and COX-2, which are involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide in lab experiments is its ability to selectively target specific biochemical pathways in the body. This makes it a valuable tool for studying the mechanisms of inflammation, pain, and fever. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the accuracy and reliability of lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of various diseases such as arthritis, fever, and pain. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs and biochemical pathways in the body. Finally, more research is needed to fully understand the mechanisms of action of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to produce 2-chlorobenzyl sulfide. This intermediate is then reacted with 3-methylphenylacetic acid in the presence of a catalyst such as triethylamine to yield the final product, 2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide has been extensively studied in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases such as arthritis, fever, and pain.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-5-4-7-14(9-12)18-16(19)11-20-10-13-6-2-3-8-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPPFWVFHWKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)
![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)
![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)

